Product packaging for Alkannin-beta-hydroxyisovalerate(Cat. No.:CAS No. 7415-78-3)

Alkannin-beta-hydroxyisovalerate

Cat. No.: B3029658
CAS No.: 7415-78-3
M. Wt: 388.4 g/mol
InChI Key: MXANJRGHSFELEJ-UHFFFAOYSA-N
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Description

Overview of Alkannins and Shikonins as Naturally Occurring Isohexenylnaphthazarins

Alkannins and their enantiomers, shikonins, are a prominent group of naturally occurring isohexenylnaphthazarins, which are hydroxylated naphthoquinones. researchgate.net These lipophilic red pigments are primarily found in the outer surface of the roots of over 150 species belonging to the Boraginaceae family, including the genera Alkanna, Lithospermum, Echium, and Onosma. researchgate.netnih.gov The core chemical structure of these compounds is a naphthazarin skeleton (5,8-dihydroxy-1,4-naphthoquinone) with an isohexenyl side chain. wikipedia.orgnih.gov The key difference between alkannin (B1664780) and shikonin (B1681659) lies in the stereochemistry of the hydroxyl group on the side chain. nih.gov Alkannin and its derivatives, including Alkannin-beta-hydroxyisovalerate, are known for a wide array of biological activities, such as wound healing, antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netnih.govresearchgate.net

The Significance of this compound within the Naphthoquinone Class

This compound is a specific ester derivative of alkannin. smolecule.com Its structure features the characteristic naphthoquinone core of alkannin, with the side chain esterified with a beta-hydroxyisovalerate group. This structural modification influences its physicochemical properties and may contribute to its biological activity profile. Research has highlighted its potential in various applications due to its antimicrobial, anticancer, and antioxidant properties. smolecule.com The biosynthesis of this and similar derivatives is a complex process that occurs in the roots of certain Boraginaceae plants. smolecule.comnih.gov

Historical Context of Research on Alkannin Derivatives

The study of alkannin and its derivatives has a long history, dating back to ancient times when extracts from plants like Alkanna tinctoria were used as natural dyes and in traditional medicine for treating ailments such as ulcers. researchgate.net The scientific investigation into these compounds began to gain momentum in the 20th century. A significant milestone was the elucidation of the chemical structure of alkannin in 1936. wikipedia.org In 1976, the research of V.P. Papageorgiou reignited interest in these compounds, confirming the wound healing, antimicrobial, and anti-inflammatory properties of Alkanna tinctoria root extracts and identifying alkannin derivatives as the active components. researchgate.net Since then, extensive research has been conducted to explore the pharmacological potential of alkannin and its various derivatives, leading to a deeper understanding of their mechanisms of action and potential therapeutic applications. nih.govresearchgate.netnih.gov

PropertyDescription
Chemical Formula C21H24O7 nih.gov
Molar Mass 388.4 g/mol nih.gov
Appearance Red-brown crystalline prisms wikipedia.org
Solubility Sparingly soluble in water wikipedia.org
Natural Sources Roots of plants in the Boraginaceae family, such as Alkanna tinctoria and Lithospermum erythrorhizon nih.govsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O7 B3029658 Alkannin-beta-hydroxyisovalerate CAS No. 7415-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXANJRGHSFELEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87798-74-1, 7415-78-3
Record name Alkannin-beta-hydroxyisovalerate
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Record name Alkannin-beta-hydroxyisovalerate
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Record name NSC110263
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Isolation and Elucidation from Natural Sources

Plant Genera and Species as Primary Biosynthetic Sources

Alkannin-beta-hydroxyisovalerate and its isomers are biosynthesized in the roots or cell cultures of several plant species, predominantly within the Boraginaceae family.

The genus Arnebia is a significant source of this compound. Phytochemical investigations of Arnebia hispidissima roots have led to the isolation of this compound, which was identified as a new isohexenylnaphthazarin at the time. Similarly, studies on callus tissue generated from A. hispidissima also yielded β-hydroxyisovaleryl alkannin (B1664780).

In Arnebia euchroma, the compound, referred to as β-hydroxyisovalerylalkannin, has been successfully isolated from n-hexane extracts of both callus and cell suspension cultures. This was a notable finding as it was one of several alkannin derivatives isolated for the first time from Arnebia in vitro cultures.

Alkanna tinctoria (dyer's alkanet) is well-known for producing a variety of alkannin derivatives. Among the suite of compounds identified from this species is β-hydroxy-isovalerylalkannin. These compounds are responsible for the potent dyeing and medicinal properties of the plant's roots.

A review of the available scientific literature did not yield specific studies detailing the isolation of this compound from the plant species Maharanga bicolor.

Specific research detailing the isolation of this compound from Onosma paniculata was not found in the reviewed literature. However, related research on the genus is noted in the following section.

Alkannin and its esters are characteristic secondary metabolites of the Boraginaceae family. nih.govresearchgate.net While specific data for Onosma paniculata is lacking, phytochemical analysis of root extracts from a related species, Onosma graeca, has confirmed the presence of β-hydroxyisovalerylalkannin. nih.gov Furthermore, the enzymatic pathways involving acyltransferases that produce these derivatives are understood to be conserved across various plants in this family, including species of Lithospermum and Echium. smolecule.comnih.gov

Primary Plant Sources of this compound

Plant Species Family Plant Part / Source
Arnebia hispidissima Boraginaceae Roots, Callus Tissue
Arnebia euchroma Boraginaceae Callus and Cell Suspension Culture
Alkanna tinctoria Boraginaceae Roots

Extraction Methodologies from Plant Material

The isolation of this compound from plant sources involves a multi-step process that begins with extraction followed by purification. The lipophilic (fat-soluble) nature of the compound dictates the choice of solvents and techniques.

Initial extraction is typically performed on dried and powdered plant material, often the roots, or from in-vitro callus/cell suspension cultures. Common methods include:

Maceration or Soxhlet Extraction: This involves soaking the plant material in a non-polar or semi-polar organic solvent. Hexane (B92381) is frequently used as the initial solvent to create a crude extract containing the alkannin derivatives. nih.gov Other solvents like ethanol (B145695) and methanol (B129727) have also been employed. researchgate.netnih.gov

Supercritical Fluid Extraction: Modern techniques using supercritical CO₂ have been explored for extracting alkannin from Alkanna species. This method can offer high efficiency and avoids the use of large volumes of organic solvents. nih.gov

Following the initial extraction, a series of purification steps are required to isolate this compound from other related compounds. These methods leverage subtle differences in the polarity, size, and affinity of the molecules:

Solvent Partitioning: The crude extract may be partitioned between immiscible solvents, such as chloroform (B151607) and water, to separate compounds based on their polarity. nih.gov

Column Chromatography (CC): This is a fundamental purification technique. The extract is passed through a column packed with a stationary phase like silica (B1680970) gel or Sephadex LH-20. nih.govresearchgate.net Different solvents are used to elute the compounds at different rates, leading to their separation.

High-Speed Counter-Current Chromatography (HSCCC): This advanced liquid-liquid chromatography technique has been successfully applied to separate alkannin and its esters from Alkanna tinctoria extracts, often yielding higher purity fractions compared to traditional column chromatography. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification and for the analytical confirmation of the isolated compound's identity and purity. nih.govresearchgate.net

The structure of the purified compound is ultimately confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Solvent Extraction Techniques

The initial step in isolating this compound involves extracting the crude mixture of related compounds from the dried roots of its source plant, most notably Alkanna tinctoria. nih.govnih.gov The lipophilic nature of alkannin esters dictates the choice of solvents. Research and patented methods have highlighted several effective solvents and techniques for this primary extraction phase. The selection of the solvent is critical as it influences the efficiency and profile of the extracted compounds.

A common approach involves the use of organic solvents with varying polarities. One documented method begins with an initial extraction using hexane. After the hexane is evaporated, the resulting red precipitate, containing a mixture of alkannin derivatives, is redissolved in 100% isopropanol. researchgate.net Another established method, particularly for the enantiomeric shikonins, utilizes an aqueous ethanol solution, typically between 60% and 95% ethanol, in conjunction with a homogenizer to enhance cell disruption and extraction efficiency. google.com The choice of solvent and method can be tailored to optimize the yield of the desired derivatives.

Plant SourceExtraction Solvent(s)TechniqueReference(s)
Alkanna tinctoriaHexane, IsopropanolMaceration/Precipitation researchgate.net
Arnebia euchroma / Lithospermum erythrorhizon60%-95% Aqueous EthanolHomogenization google.com

Bio-assay Directed Fractionation Approaches

Following the initial crude extraction, bioassay-guided fractionation is a powerful strategy employed to isolate specific bioactive compounds from the complex mixture. wisdomlib.org This technique systematically separates the crude extract into simpler fractions, and each fraction is tested for a particular biological activity. The "active" fractions are then subjected to further separation, a process that is repeated until a pure, active compound like this compound is isolated. wisdomlib.orgmdpi.com

The A/S family of compounds, including this compound, is known for a wide spectrum of biological activities which can be leveraged to guide the fractionation process. nih.govnih.gov These activities include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. researchgate.netnih.govnih.gov For instance, fractions would be tested for their ability to inhibit the growth of specific cancer cell lines or microbial pathogens. The fractions demonstrating the highest potency in these assays are selected for the next round of purification. nih.gov This ensures that the chemical isolation process is focused on compounds with relevant biological functions.

Bioassay TypeTarget/ModelPurposeReference(s)
Cytotoxicity AssayHuman Cancer Cell Lines (e.g., A549, NCI-H520)To isolate anticancer compounds nih.gov
Antimicrobial AssayPathogenic Bacteria & FungiTo isolate antimicrobial agents nih.gov
Antioxidant AssayDPPH or ABTS radical scavengingTo isolate compounds with antioxidant activity mdpi.com
Anti-inflammatory AssayCellular or enzymatic models of inflammationTo isolate anti-inflammatory compounds nih.gov
Antiviral AssayInfluenza or other viral modelsTo isolate antiviral compounds researchgate.net

Purification Strategies for Enhanced Compound Purity

The final and most critical stage in obtaining pure this compound is purification. This step aims to separate the target compound from other closely related alkannin esters and impurities present in the active fractions. Various chromatographic techniques are employed, often in combination, to achieve high purity. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) has been identified as a particularly effective method for the preparative isolation and purification of A/S esters from Alkanna tinctoria extracts. nih.govresearchgate.net This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. Studies have shown that the purity of monomeric alkannin derivatives isolated via HSCCC is often greater than that achieved with traditional column chromatography. researchgate.netwiley.com

Column Chromatography (CC) is a conventional and widely used method. youtube.com For the separation of alkannin derivatives, stationary phases such as silica gel and Sephadex LH-20 are commonly used. nih.govresearchgate.net Silica gel separates compounds based on polarity, while Sephadex LH-20, a size-exclusion gel, is effective for separating small organic molecules and can be used to isolate monomeric A/S derivatives from oligomeric forms. researchgate.netnih.gov

Solid-Phase Extraction (SPE) offers a rapid method for sample cleanup and fractionation. Cartridges containing Sephadex LH-20 have been successfully used to purify commercial A/S samples and to isolate pure monomeric fractions from dimeric and oligomeric derivatives. nih.gov

The purity of the isolated fractions from any of these methods is typically confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) , often coupled with a photodiode array (PDA) detector and mass spectrometry (MS). nih.govnih.gov

Purification TechniqueStationary/Liquid PhasePrinciple of SeparationReference(s)
High-Speed Counter-Current Chromatography (HSCCC)Biphasic solvent systemLiquid-liquid partition nih.govresearchgate.netwiley.com
Column Chromatography (CC)Silica Gel, Sephadex LH-20Adsorption, Size-Exclusion nih.govresearchgate.netyoutube.com
Solid-Phase Extraction (SPE)Sephadex LH-20Size-Exclusion/Partition nih.gov
High-Performance Liquid Chromatography (HPLC)C18 Reverse PhaseReverse-phase partition nih.govnih.gov

Synthetic Approaches and Biosynthetic Pathways

Chemical Synthesis of Alkannin-beta-hydroxyisovalerate

The total chemical synthesis of alkannin (B1664780) derivatives is a challenging endeavor due to the molecule's specific stereochemistry and reactive naphthazarin core. aua.gr While no direct total synthesis for this compound is prominently documented, its synthesis can be inferred from established methods for the alkannin core and general principles of esterification. The process generally involves constructing the protected naphthazarin skeleton, introducing the side chain, and then performing functional group modifications, including the final esterification.

The final step in the synthesis of this compound is the esterification of the secondary alcohol on the isohexenyl side chain of the alkannin molecule. This is a precursor condensation reaction.

Fischer-Speier Esterification: This classic method involves reacting the alkannin core, which contains a hydroxyl group, with β-hydroxyisovaleric acid in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires heating and removal of water to drive the equilibrium towards the ester product. chemguide.co.uk

Reaction with Acyl Halides: A more reactive and generally irreversible method involves converting β-hydroxyisovaleric acid into its more reactive acyl chloride. This acyl chloride would then react vigorously with the alcohol group on the alkannin side chain at room temperature to form the desired ester, this compound, along with hydrogen chloride gas. chemguide.co.uk

Reaction with Acid Anhydrides: Using the anhydride (B1165640) of β-hydroxyisovaleric acid is another effective strategy. The reaction with the alkannin alcohol is typically slower than with an acyl chloride and may require warming to proceed at a practical rate, yielding the ester and a molecule of the carboxylic acid as a byproduct. chemguide.co.uk

In the context of total synthesis, a key strategy involves the reaction of a protected naphthalenic compound with a suitable side-chain precursor. For instance, one approach uses a protected naphthalene (B1677914) formaldehyde (B43269) as a starting material, which reacts with a metal-organic compound of 1-halo-3-methyl-2-butene to introduce the side chain in a single step. google.com Another method involves the reaction of 1,8:4,5-bis(methylenedioxy)naphthalene-2-carboxylic acid N-methoxy-N-methylamide with prenyllithium to form a key intermediate ketone, which can then be processed to create the side-chain alcohol ready for esterification. researchgate.net

The synthesis of the alkannin core itself involves multiple steps of functional group modification, including crucial reduction and oxidation reactions to build the 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) system.

The total synthesis of shikalkin (the racemic mixture of alkannin and shikonin) reported by Terada illustrates these transformations. frontiersin.org The process starts with a protected naphthalene aldehyde which undergoes a Grignard reaction to build up the carbon side chain. frontiersin.orggoogle.com This is followed by oxidation steps, for example using ceric ammonium (B1175870) nitrate (B79036) (CAN) and silver (I) oxide, to convert the precursor into the naphthazarin derivative. google.com These oxidation steps are critical for forming the quinone ring from its hydroquinone (B1673460) precursor. Asymmetric reduction of a ketone intermediate on the side chain is a critical step to establish the correct stereochemistry of the hydroxyl group that is subsequently esterified. google.com

Biotechnological Production of Alkannin Derivatives

Given the complexities of chemical synthesis and the low yields from wild plants, biotechnological methods, particularly plant cell culture, have been developed for the commercial production of alkannin/shikonin (B1681659) derivatives. nih.govnih.gov

Genetic engineering offers powerful tools to enhance the production of alkannin derivatives by manipulating the biosynthetic pathway.

Hairy Root Cultures: Transformation of plant tissues with Agrobacterium rhizogenes induces the formation of "hairy roots," which are genetically stable and often exhibit high growth rates and stable production of secondary metabolites. Hairy root cultures of Lithospermum erythrorhizon and Alkanna tinctoria have been successfully used for shikonin/alkannin production. frontiersin.orgresearchgate.net

The first commercial-scale production of a plant secondary metabolite using cell culture technology was for shikonin. aua.grnih.gov This success has spurred extensive research into optimizing cell culture systems for various members of the Boraginaceae family, including Lithospermum erythrorhizon, Arnebia euchroma, and Alkanna tinctoria. nih.govnih.govresearchgate.net

A highly effective method is a two-stage culture process:

Growth Stage: Cells are first grown in a medium that promotes rapid cell division and biomass accumulation (e.g., MG-5 or LS medium). researchgate.net Production of the pigments is typically low during this stage. researchgate.net

Production Stage: The cells are then transferred to a second medium (e.g., M9 production medium) that is specifically formulated to induce the biosynthesis and accumulation of shikonin derivatives. nih.govresearchgate.net

This process has been successfully scaled up using large bioreactors, enabling industrial production levels that are more economical than chemical synthesis or agricultural cultivation. nih.govresearchgate.net Factors such as nutrient composition, phytohormones, light, and elicitors (like methyl jasmonate) are carefully controlled to maximize yield. researchgate.netnih.gov

Postulated Biosynthetic Pathways of Alkannins and Shikonins

Alkannin and shikonin are biosynthesized in the roots of Boraginaceae family plants through a pathway that combines intermediates from two major primary metabolic routes: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) pathway. frontiersin.orgnih.gov The entire process occurs in the endoplasmic reticulum and cytosol, with the final products accumulating in the root periderm. frontiersin.orgnih.gov

The pathway begins with two key precursors:

p-Hydroxybenzoic acid (PHB): Derived from L-phenylalanine via the phenylpropanoid pathway. researchgate.net

Geranyl pyrophosphate (GPP): Derived from the mevalonate pathway. frontiersin.orgresearchgate.net

The first committed step is the condensation of PHB and GPP, a reaction catalyzed by the enzyme p-hydroxybenzoate geranyltransferase (PGT) , to form 3-geranyl-4-hydroxybenzoic acid (GBA). frontiersin.orgresearchgate.netnih.gov This is followed by a series of downstream modifications including cyclization and hydroxylations to form the naphthoquinone core. Key intermediates include geranylhydroquinone (GHQ) and deoxyshikonin (B1670263) (for the shikonin pathway) or deoxyalkannin (for the alkannin pathway). frontiersin.orgresearchgate.net

The final step in the formation of derivatives like this compound is catalyzed by a class of enzymes known as acyltransferases. Specifically, two enantiomer-specific O-acyltransferases have been identified in L. erythrorhizon:

LeAAT1 (alkannin O-acyltransferase): This enzyme specifically catalyzes the acylation of the alkannin side-chain hydroxyl group. frontiersin.orgoup.com

LeSAT1 (shikonin O-acyltransferase): This enzyme performs the same function but is specific to the shikonin enantiomer. frontiersin.orgoup.com

These enzymes use various acyl-CoA molecules as donors to produce the diverse range of esters found in nature. Therefore, the biosynthesis of this compound would involve the enzymatic reaction between alkannin and β-hydroxyisovaleryl-CoA, catalyzed by LeAAT1 or a similar enzyme.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Alkannins and Shikonins

Enzyme NameAbbreviationFunctionReference
Phenylalanine ammonia-lyasePALInitiates the phenylpropanoid pathway leading to PHB. frontiersin.org
p-Hydroxybenzoate geranyltransferasePGTCatalyzes the first committed step: condensation of PHB and GPP to form GBA. frontiersin.orgnih.gov
Geranylhydroquinone 3''-hydroxylaseGHQ 3''-hydroxylaseConverts geranylhydroquinone to 3''-hydroxygeranylhydroquinone. frontiersin.org
Deoxyshikonin hydroxylasesDSHCatalyzes the conversion of deoxyshikonin to shikonin (DSH1) or deoxyalkannin to alkannin (DSH2). frontiersin.org
Alkannin O-acyltransferaseLeAAT1Catalyzes the final esterification of the alkannin side chain. frontiersin.orgoup.com
Shikonin O-acyltransferaseLeSAT1Catalyzes the final esterification of the shikonin side chain. frontiersin.orgoup.com

o-Succinyl Benzoic Acid Pathway

The o-Succinylbenzoic Acid (OSB) pathway is a known route for the biosynthesis of quinones, specifically menaquinone (vitamin K2) in bacteria like Escherichia coli. nih.gov In this pathway, OSB is formed from the reaction of chorismic acid and α-ketoglutaric acid, a process that requires thiamine (B1217682) pyrophosphate as a cofactor. nih.govnih.gov Cell-free extracts from E. coli have demonstrated the ability to catalyze this conversion, confirming it as the committed step in menaquinone biosynthesis. nih.gov While this pathway is crucial for the formation of certain quinones, its direct involvement in the biosynthesis of the naphthoquinone structure of alkannin in plants has not been established in the same manner as the p-Hydroxybenzoic Acid-Mevalonic Acid Pathway.

p-Hydroxybenzoic Acid-Mevalonic Acid Pathway (in related shikonins)

The primary and well-elucidated biosynthetic route for alkannin and its enantiomer, shikonin, is the p-Hydroxybenzoic Acid-Mevalonic Acid Pathway. frontiersin.orgnih.gov Alkannin and shikonin are synthesized simultaneously in the same plant. frontiersin.org The biosynthesis begins with two precursors: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). nih.gov

The formation of these precursors occurs via two separate pathways:

p-Hydroxybenzoic Acid (PHB) is produced from L-phenylalanine through the phenylpropanoid pathway. nih.govnih.gov

Geranyl Pyrophosphate (GPP) , an isoprenoid, is synthesized via the mevalonate (MVA) pathway. nih.gov

The first committed step in shikonin biosynthesis involves the condensation of PHB and GPP, a reaction catalyzed by the enzyme p-hydroxybenzoate geranyltransferase (PGT). frontiersin.orgnih.govresearchgate.net This reaction takes place in the endoplasmic reticulum and results in the formation of 3-geranyl-4-hydroxybenzoate (GBA), the first intermediate. frontiersin.orgnih.gov Subsequent steps involving enzymes like geranylhydroquinone 3''-hydroxylase and deoxyshikonin hydroxylases lead to the final alkannin/shikonin structure. frontiersin.orgresearchgate.net The phytohormone methyl jasmonate is known to induce the biosynthesis of A/S, highlighting the regulatory role of the mevalonate pathway. nih.gov

Homogentisic Acid-Mevalonic Acid Pathway

Homogentisic acid is an intermediate in the catabolism of aromatic amino acids, specifically tyrosine. In the human genetic disorder alkaptonuria, a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase leads to the accumulation of homogentisic acid, which then oxidizes to form a dark, melanin-like pigment. nih.gov While this demonstrates the potential of homogentisic acid to form pigment-like polymers, a direct biosynthetic pathway linking homogentisic acid with the mevalonic acid pathway for the synthesis of alkannin has not been prominently established in the scientific literature concerning Alkanna tinctoria metabolites. The established route proceeds via p-hydroxybenzoic acid.

Acetic Acid - Mevalonic Acid Pathway

The Acetic Acid - Mevalonic Acid Pathway is fundamental to the biosynthesis of all isoprenoids, including the geranyl pyrophosphate (GPP) required for alkannin synthesis. Acetic acid, in its activated form of acetyl-CoA, is the starting point for the mevalonate (MVA) pathway. nih.govyoutube.com The pathway begins with the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA. wikipedia.org A third molecule of acetyl-CoA is then added to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govyoutube.com These initial steps confirm that acetic acid is the ultimate precursor for the MVA pathway. Studies have successfully demonstrated the production of mevalonate in recombinant E. coli using acetic acid as the sole carbon source, underscoring this direct relationship. nih.gov

Mevalonic Acid Pathway

The Mevalonic Acid (MVA) pathway is an essential metabolic route in eukaryotes, archaea, and some bacteria that produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These molecules are the universal precursors for a vast array of isoprenoid compounds. mdpi.com

The key steps of the MVA pathway are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.org

A third acetyl-CoA molecule is added to create HMG-CoA. wikipedia.org

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR); this is a rate-limiting step in the pathway. nih.govwikipedia.org

Mevalonate undergoes two successive phosphorylation steps, followed by a decarboxylation, to yield IPP. wikipedia.orgyoutube.com

IPP is then isomerized to DMAPP. youtube.com

Finally, one molecule of DMAPP and one molecule of IPP are condensed by geranyl diphosphate (B83284) synthase (GPPS) to form the ten-carbon molecule, geranyl pyrophosphate (GPP). nih.govresearchgate.net This GPP molecule serves as the isoprenoid side-chain donor in the biosynthesis of alkannin and its derivatives. nih.gov In plants, the final steps of the MVA pathway, involving the enzymes phosphomevalonate kinase (PMK) and mevalonate 5-diphosphate decarboxylase (MVD), have been shown to be localized in the peroxisomes. nih.gov

Role of Microbial Communities in Plant Metabolite Content (e.g., Alkanna tinctoria)

The production of alkannin and its derivatives in Alkanna tinctoria is not solely governed by the plant's genetics but is also significantly influenced by its interaction with soil and root-associated microbial communities. nih.govasm.org While the plant's developmental stage is the primary driver of A/S content, with the highest concentrations typically observed at the fruiting stage, the specific microbiome can modulate this production. asm.orgresearchgate.netnih.gov

Research has shown that the diversity of the root microbiome is shaped by the soil's origin. nih.gov Specific microbial taxa have been positively correlated with higher alkannin content. These include:

Bacteria : Genera such as Labrys and the group Allorhizobium-Neorhizobium-Pararhizobium-Rhizobium show a positive correlation. asm.orgresearchgate.net Certain endophytic bacteria, including strains of Chitinophaga sp., Allorhizobium sp., Duganella sp., and Micromonospora sp., have been found to significantly increase A/S production in hairy root cultures of A. tinctoria. nih.gov

Fungi : Four species from the genus Penicillium have been linked to increased alkannin levels. asm.orgresearchgate.net Additionally, endophytic fungi like Fusarium solani, when co-cultured with A. tinctoria, can enhance alkannin production by as much as 40%. smolecule.com

This evidence suggests a complex interplay where the plant's physiology and its symbiotic or associated microbial partners collectively influence the final yield of specialized metabolites like this compound. nih.govasm.org

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of Alkannin-beta-hydroxyisovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the protons of the molecule would exhibit characteristic chemical shifts. The protons on the naphthoquinone ring would appear in the aromatic region, while the protons on the aliphatic side chain and the ester group would be found in the upfield region. For instance, the deshielded proton of a H-C-O group is typically observed between 3.5-4.5 ppm, and protons on a carbon adjacent to a carbonyl group (H-C-C=O) resonate around 2.0-2.5 ppm. The specific coupling patterns would help to establish the connectivity of the protons in the side chain.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the quinone and ester groups are expected to resonate in the highly deshielded region of 160-180 ppm. researchgate.net Carbons of the aromatic ring typically appear between 110-160 ppm, while those in the aliphatic side chain would be found at higher field strengths (0-90 ppm). researchgate.net PubChem indicates the availability of ¹³C NMR spectral data for this compound. nih.gov

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range couplings between protons and carbons, which is crucial for confirming the link between the naphthoquinone core and the ester side chain.

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. The compound has a molecular formula of C₂₁H₂₄O₇ and a molecular weight of 388.4 g/mol . nih.gov

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique suitable for analyzing polar and thermally labile molecules like alkannin (B1664780) esters. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry would provide the exact mass, allowing for the confirmation of the elemental formula C₂₁H₂₄O₇. nih.gov

Tandem Mass Spectrometry (MS/MS) : Collision-Induced Dissociation (CID) of the precursor ion would yield characteristic fragment ions. nih.gov Key fragmentation pathways would likely involve the neutral loss of the β-hydroxyisovalerate side chain, providing a significant fragment corresponding to the core alkannin structure. Further fragmentation of the naphthoquinone ring would also be observed. This technique is essential for distinguishing between different alkannin esters in a complex mixture. nih.govnih.gov

Ultraviolet-Visible (UV-VIS) Spectroscopy

UV-VIS spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for quantitative analysis due to the strong absorbance of the naphthoquinone chromophore. masterorganicchemistry.com

The UV-VIS spectrum of this compound is dominated by the extended π-system of the naphthoquinone core.

π→π Transitions: Strong absorption bands are expected in the UV region, corresponding to π→π transitions within the aromatic system. masterorganicchemistry.com

n→π Transitions: Weaker absorption bands, typically observed at longer wavelengths (in the visible region), are attributed to n→π transitions of the non-bonding electrons on the oxygen atoms of the carbonyl groups. masterorganicchemistry.com These transitions are responsible for the characteristic red color of alkannin pigments. The exact absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com This technique is fundamental for the stereochemical analysis of this compound.

Alkannin is the (R)-enantiomer of shikonin (B1681659). The key chiral center is the carbon atom in the side chain that is attached to the naphthoquinone ring and the ester group. CD spectroscopy can confirm the absolute configuration of this center. mdpi.com The molecule is optically active and will produce a CD spectrum. youtube.comresearchgate.net The sign of the Cotton effect in the CD spectrum is directly related to the stereochemistry of the chromophore's environment. By comparing the CD spectrum of the sample to that of a known standard, the (R)-configuration of alkannin can be unequivocally confirmed.

Chromatographic Separation and Quantification

Chromatographic methods are essential for isolating this compound from complex mixtures, such as plant root extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of alkannin esters. nih.gov

Methodology : Reversed-phase HPLC is typically employed, using a C18 column. nih.gov A gradient elution system with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) allows for the separation of various alkannin derivatives. Detection is commonly performed using a photodiode array (PDA) detector, which can simultaneously record the UV-VIS spectrum of the eluting peaks, or a mass spectrometer (MS). nih.gov

Quantification : For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of a standard. oatext.com HPLC methods for alkannin quantification have been shown to be sensitive, accurate, and precise. nih.gov For example, a validated method for alkannin showed a limit of detection (LOD) of 13 ng on-column, a recovery rate of 92.3%, and a relative standard deviation (RSD) of less than 6.8%. nih.gov Such methods are crucial for the quality control of products containing these compounds.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced iteration of thin-layer chromatography, offering significant improvements in resolution, sensitivity, and speed. banglajol.info This technique is particularly well-suited for the analysis of complex mixtures, such as plant extracts, and can be employed for the qualitative and quantitative assessment of specific compounds like this compound.

A validated HPTLC method for the quantification of this compound would typically involve the following steps:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used as the stationary phase for the separation of moderately polar to polar compounds. researchgate.net

Sample and Standard Preparation: Accurately weighed amounts of the extract containing this compound and the reference standard are dissolved in a suitable solvent, such as methanol (B129727) or chloroform (B151607).

Application: The prepared solutions are applied to the HPTLC plate as narrow bands using an automated applicator to ensure precision and reproducibility.

Mobile Phase and Development: A key aspect of HPTLC method development is the selection of an appropriate mobile phase. For alkannin derivatives, a solvent system of a specific polarity would be optimized to achieve a clear separation of this compound from other related compounds and impurities. The chamber is saturated with the mobile phase to ensure uniform development. nih.gov

Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength where this compound shows maximum absorption. The resulting chromatogram provides data on the retention factor (Rf) and the peak area.

Quantification: A calibration curve is generated by plotting the peak areas of the reference standard at different concentrations against their respective concentrations. The concentration of this compound in the sample can then be determined from this curve.

While a specific HPTLC method for this compound is not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as other alkannin esters, can provide a foundational approach. For instance, the separation of various alkannin derivatives has been achieved using different chromatographic systems, indicating the feasibility of developing a specific and sensitive HPTLC method for this compound.

Table 1: Illustrative HPTLC Method Parameters for Alkannin Ester Analysis

ParameterDescription
Stationary Phase HPTLC plates with silica gel 60 F254
Mobile Phase A mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate:Formic Acid in optimized ratios)
Application Volume 1-10 µL
Band Length 8 mm
Chamber Saturation 20-30 minutes
Development Distance 80 mm
Detection Wavelength Based on the UV-Vis spectrum of this compound
Scanner Densitometric scanner in absorbance mode

This table is a representation of typical parameters and would require optimization for the specific analysis of this compound.

Quality Control and Impurity Profiling

The quality control of this compound, whether in raw plant material or in a purified form, is of paramount importance due to the potential for degradation and the presence of related impurities. The biological activity and safety of products containing this compound are directly linked to its purity and the profile of any accompanying substances.

Impurities in preparations of alkannin derivatives can arise from several sources: labcompare.com

Biosynthetic Intermediates: The plant's metabolic pathways may produce precursors or side-products that are structurally similar to this compound.

Degradation Products: As mentioned, alkannins are susceptible to degradation. This can lead to the formation of various breakdown products, altering the compound's efficacy and safety profile. researchgate.net

By-products of Extraction and Purification: The processes used to isolate and purify this compound can introduce impurities.

Advanced analytical techniques are indispensable for creating a comprehensive impurity profile. High-Performance Liquid Chromatography coupled with Photodiode Array detection and Mass Spectrometry (HPLC-PDA-MS) is a powerful tool for this purpose. nih.gov Such methods allow for the separation, identification, and quantification of not only the main compound but also minor components and impurities.

A study on various Alkanna species revealed the presence of several alkannin esters, including isovalerylalkannin and acetylalkannin (B1244408), alongside the target compounds. nih.gov This highlights the complexity of the phytochemical profile and the need for high-resolution analytical methods to ensure the quality of any single alkannin derivative.

Table 2: Potential Impurities in this compound Preparations

Impurity TypePotential CompoundsAnalytical Method for Detection
Related Alkannin Esters Isovalerylalkannin, Acetylalkannin, β,β-dimethylacrylalkanninHPLC-PDA-MS, HPTLC
Degradation Products Polymeric forms, Oxidized derivativesSize Exclusion Chromatography, HPLC-MS
Biosynthetic Precursors GeranylhydroquinoneLC-MS

A stability-indicating HPTLC method, once developed, would be invaluable for quality control. Such a method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for an accurate assessment of the compound's stability under various conditions (e.g., heat, light, humidity). nih.govnih.gov This is crucial for establishing appropriate storage conditions and shelf-life for products containing this compound.

Molecular and Cellular Mechanisms of Action

Elucidating Primary Biological System Interactions

The biological effects of Alkannin-beta-hydroxyisovalerate are initiated by its interaction with fundamental cellular components. These interactions are governed by the compound's distinct chemical structure and stereochemistry.

The naphthoquinone core of this compound is a key feature that allows it to interact with various biological macromolecules. As a member of the 1,4-naphthoquinone (B94277) class, it can form covalent bonds with nucleophilic agents, including the thiol groups of proteins and the terminal amino groups of amino acids like lysine. This reactivity allows it to bind to and modulate the function of various proteins.

Research on its parent compound, alkannin (B1664780), reveals specific protein targets. Alkannin can inhibit the activity of thioredoxin reductase-1 (TrxR1), an enzyme crucial for maintaining cellular redox balance, leading to an accumulation of reactive oxygen species. nih.gov Furthermore, studies have shown that alkannin can bind to the active sites of enzymes such as protein-tyrosine phosphatase 1B (PTP1B) and aldose reductase, which are implicated in metabolic diseases. acs.org The interaction with nucleic acids has also been suggested, with the potential for naphthoquinone derivatives to cause oxidative DNA damage. nih.gov This alkylating potential towards DNA is another facet of its mechanism of action. nih.gov

Stereochemistry plays a pivotal role in the biological efficacy of this class of compounds. This compound is an ester of alkannin, which is the (S)-enantiomer of shikonin (B1681659). These two enantiomers, alkannin and shikonin, often exhibit distinct pharmacological profiles. acs.org

Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Scavenging

This compound exhibits a dual role in modulating oxidative stress, acting as both an antioxidant by directly scavenging reactive oxygen species (ROS) and as a pro-oxidant, a property that contributes to some of its specific cellular effects.

The chemical structure of this compound, particularly its naphthoquinone moiety, confers significant radical scavenging activity. mdpi.com Studies on alkannin, shikonin, and their esters have demonstrated very high antioxidant activity. mdpi.comresearchgate.net This activity is primarily associated with the naphthoquinone core, and research indicates that the esterification of the hydroxyl group on the side chain does not negatively impact this scavenging capability. mdpi.com The compound can directly react with and neutralize ROS, thereby protecting cells and biological substrates like lipids from oxidative damage. mdpi.comresearchgate.net

CompoundAssayFindingSource
Alkannin/Shikonin EstersDPPH Radical ScavengingPresented very high radical scavenging activity. mdpi.com
Dichloromethane extract of A. tinctoria roots (containing alkannin esters)Antioxidant Assay in LardShowed satisfactory antioxidant activity. researchgate.net

Paradoxically, the same chemical features that provide antioxidant activity also give this compound a pro-oxidative potential that is crucial for some of its biological effects. Naphthoquinones like alkannin can undergo redox cycling, a process that generates ROS within the cell. nih.gov This ability to increase intracellular ROS levels has been observed specifically in cancer cells, while noncancerous cells remain unaffected at similar concentrations. nih.gov

This induced oxidative stress can lead to specific cellular outcomes. For instance, the generation of ROS can cause significant oxidative DNA damage, a mechanism that contributes to the compound's cancer-specific cytotoxicity. nih.gov Furthermore, the presence of these quinones can activate cellular defense mechanisms. In macrophages, quinones have been shown to activate the NADPH oxidase enzyme complex, leading to a massive release of superoxide (B77818) radicals. acs.orgnih.gov This response can overwhelm the local antioxidant capacity and cause oxidative damage, such as lipid peroxidation on the cell membrane. acs.orgnih.gov This pro-oxidant mechanism can also trigger the upregulation of cellular antioxidant response elements, mediated by transcription factors like Nrf2, as the cell attempts to restore redox homeostasis. acs.org

Apoptosis Induction and Cell Cycle Regulation Mechanisms

Upregulation of Pro-apoptotic Factors (e.g., NOXA Expression)

Recent scientific investigations have highlighted the role of shikonin and its derivatives in promoting apoptosis through the upregulation of pro-apoptotic proteins, such as NOXA. One study demonstrated that β,β-dimethylacrylshikonin, a derivative of shikonin, effectively induces caspase-3-dependent apoptosis in melanoma cell lines by increasing the expression of NOXA. nih.gov This finding was significant as it was the first instance of NOXA-dependent apoptosis being attributed to a shikonin derivative in the context of melanoma. nih.gov The upregulation of NOXA was confirmed through knockdown experiments, which further solidified its crucial role in the observed apoptotic process. nih.gov

Further research into other shikonin derivatives has substantiated these findings. In studies involving JVM-13 and BCL1 cells, treatment with shikonin derivatives led to a significant increase in the percentage of cells expressing the pro-apoptotic molecule NOXA. nih.gov This upregulation of NOXA, alongside the downregulation of anti-apoptotic proteins, strongly indicates that the induction of apoptosis is a key mechanism of action for this class of compounds. nih.gov

Involvement of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1)

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein that plays a crucial role in protecting cancer cells from apoptosis and oxidative stress. nih.gov Research has shown that shikonin can effectively promote apoptosis and hinder the migration and invasion of esophageal cancer cells by inhibiting the expression of TRAP1. nih.gov The downregulation of TRAP1 by shikonin was found to enhance the release of reactive oxygen species and promote mitochondrial depolarization, both of which are key events in the apoptotic cascade. nih.gov

Interestingly, the study also revealed a synergistic relationship between shikonin and the silencing of TRAP1. nih.gov The use of short hairpin RNA (shRNA) to knockdown TRAP1 enhanced the pro-apoptotic effects of shikonin, suggesting that the inhibition of TRAP1 is a critical component of shikonin's anti-cancer activity. nih.gov This synergistic effect was also observed in the regulation of the AKT/mTOR signaling pathway, further implicating TRAP1 as a key molecular target. nih.gov

Enzyme Activity Modulation

This compound and its related compounds have been shown to modulate the activity of several key enzymes involved in cellular signaling and nucleotide metabolism.

A significant finding in the study of shikonin derivatives is the ATP-non-competitive inhibition of protein tyrosine kinases (PTKs). Specifically, beta-hydroxyisovalerylshikonin (B1194074), a derivative of shikonin, has been identified as an inhibitor of the PTK activities of the epidermal growth factor receptor (EGFR) and v-Src. nih.govnih.gov Unlike many other PTK inhibitors that compete with ATP for binding to the kinase domain, beta-hydroxyisovalerylshikonin's mechanism is non-competitive with respect to ATP but competitive with its peptide substrate. nih.gov This distinct mechanism of action suggests that it may have a different binding site from ATP-competitive inhibitors. nih.gov This unique characteristic could be advantageous in clinical settings, potentially allowing for synergistic effects when used in combination with other PTK inhibitors. nih.gov

Based on the conducted research, there is no direct scientific evidence available to suggest that this compound or its closely related shikonin derivatives reduce the activity of dUTP nucleotidohydrolase.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research has demonstrated that beta-hydroxyisovalerylshikonin, a shikonin derivative, exhibits potent anti-angiogenic properties. nih.gov One of the primary mechanisms behind this inhibition is the targeting of vascular endothelial growth factor receptors (VEGFRs). nih.gov

Specifically, beta-hydroxyisovalerylshikonin has been shown to inhibit the phosphorylation and expression of VEGFR2 and Tie2, two key receptors in the angiogenic signaling cascade. nih.gov This inhibition occurs in an ATP-non-competitive manner. nih.gov The compound also suppresses the phosphorylation of extracellular signal-regulated kinase (ERK) and the Sp1-dependent transactivation of the VEGFR2 and Tie2 promoters. nih.gov These actions collectively lead to the suppression of proliferation in vascular endothelial and progenitor cells. nih.gov The anti-angiogenic effects of beta-hydroxyisovalerylshikonin have been confirmed in various in vivo models, including the chicken chorioallantoic membrane assay and mouse models of angiogenesis. nih.gov

Structure Activity Relationships Sar and Derivative Studies

Analysis of the Naphthoquinone Backbone and Side Chain Modifications

The biological activity of alkannin (B1664780) derivatives is intrinsically linked to their chemical structure, specifically the naphthoquinone backbone and the nature of the side chain. The naphthoquinone moiety is considered essential for the pharmacological properties of these compounds. researchgate.net Studies have shown that modifications to this core structure or the side chain can significantly alter the biological effects. nih.govaua.gr

The presence of a hydroxyl group on the side chain of alkannin and shikonin (B1681659) derivatives plays a crucial role in their biological activity. For instance, in studies on adipogenesis, compounds with a hydroxyl group in the side chain, such as alkannin and shikonin, demonstrated a stronger inhibition of lipid formation compared to derivatives lacking this group. nih.gov This suggests that the hydroxyl group contributes to the anti-adipogenic activity of these molecules. nih.gov

Furthermore, the esterification of the side-chain hydroxyl group has been identified as a critical factor influencing the activity of these derivatives. researchgate.net For example, a study on the radical scavenging activity of various alkannin and shikonin derivatives revealed that esterified derivatives like acetylshikonin (B600194), isovalerylshikonin, and β,β-dimethylacrylshikonin were less potent than their non-esterified counterparts, alkannin and shikonin. researchgate.net This indicates that the free hydroxyl group at the C-1' position of the side chain positively influences the antioxidant capacity. researchgate.net

Conversely, in terms of cytotoxicity against 3T3-L1 pre-adipocytes, ester derivatives of alkannin and shikonin exhibited higher IC50 values, indicating they are less toxic than the parent compounds. nih.gov This highlights how modifications to the side chain can modulate the cytotoxic profile of these naphthoquinones.

Stereochemical Influence on Biological Efficacy

Alkannin and its enantiomer, shikonin, along with their respective derivatives, often exhibit comparable pharmacological activities. frontiersin.org However, the stereochemistry at the C-1' position of the side chain can influence their biological efficacy, with some studies revealing nuanced differences in their effects. hebmu.edu.cn

The specific arrangement of atoms in space can lead to variations in how these molecules interact with biological targets. While both alkannin and shikonin derivatives are biosynthesized in the same plants, the ratio of the enantiomers can vary between species and even between different ester derivatives from the same plant. frontiersin.orghebmu.edu.cn

Research on the radical scavenging properties of alkannin and shikonin indicated that the stereochemistry at the C-1' position, which bears a hydroxyl group, has a positive effect on their activity. researchgate.net This suggests that the spatial orientation of this hydroxyl group is important for the molecule's ability to donate a hydrogen atom and neutralize free radicals. researchgate.net Although often exhibiting similar potencies, the subtle differences in the three-dimensional structure of alkannin and shikonin derivatives can lead to variations in their biological activities, which are explored in more detail through comparative studies of specific derivatives.

Comparative Studies of Alkannin-beta-hydroxyisovalerate with Related Naphthazarin Derivatives

To better understand the unique biological profile of this compound, it is essential to compare its activities with those of other structurally related naphthazarin derivatives.

Alkannin-beta,beta-dimethyl acrylate

Alkannin-beta,beta-dimethyl acrylate, also known as β,β-dimethylacrylalkannin, has been investigated for its effects on the immune system and in models of metabolic processes. In a study on psoriasis, β,β-dimethylacryloyl alkannin was shown to suppress the function of activated dendritic cells, which are key players in the inflammatory process of this skin condition. nih.gov

In a comparative study looking at adipogenesis, β,β-dimethyl-acryl-shikonin (the enantiomer of alkannin-beta,beta-dimethyl acrylate) showed a weaker inhibition of 3T3-L1 pre-adipocyte differentiation compared to alkannin and shikonin. nih.gov This suggests that the bulky dimethyl-acryl group on the side chain may hinder the compound's anti-adipogenic activity. However, it also displayed pronounced nematocidal activity against Caenorhabditis elegans. nih.gov

CompoundBiological ActivityResearch Finding
Alkannin-beta,beta-dimethyl acrylate ImmunomodulatorySuppresses the function of activated dendritic cells in a psoriasis model. nih.gov
Anti-adipogenicWeaker inhibition of pre-adipocyte differentiation compared to alkannin. nih.gov
NematocidalExhibits pronounced activity against C. elegans. nih.gov

Beta-hydroxyisovaleryl shikonin

Beta-hydroxyisovaleryl shikonin, the enantiomer of this compound, has been the subject of extensive research, particularly in the context of cancer therapy. It has demonstrated significant inhibitory effects against various cancer cell lines.

Studies have shown that beta-hydroxyisovaleryl shikonin can induce apoptosis (programmed cell death) in human cervical cancer cells and pancreatic cancer cells. nih.gov Its mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. nih.gov By retarding the activity of this pathway, beta-hydroxyisovaleryl shikonin can effectively suppress tumor proliferation. nih.gov

CompoundBiological ActivityResearch Finding
Beta-hydroxyisovaleryl shikonin Anticancer (Cervical Cancer)Induces apoptosis and prevents tumor cell proliferation. nih.gov
Anticancer (Pancreatic Cancer)Inhibits cancer cell growth by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

Deoxyalkannin and Acetylalkannin (B1244408)

Deoxyalkannin and acetylalkannin are other important derivatives that provide a basis for SAR comparisons. Deoxyshikonin (B1670263), the enantiomer of deoxyalkannin, is a major active component in traditional medicines used for wound healing. nih.gov Its pro-healing effects are partly attributed to its ability to activate the MAPK signaling pathway, which promotes cell migration and angiogenesis. nih.gov

In studies on adipogenesis, deoxyshikonin, which lacks the side-chain hydroxyl group, showed a different activity profile compared to alkannin and shikonin, leading to increased lipid accumulation in pre-adipocytes. nih.gov However, it also exhibited suppressive effects on lipid accumulation under certain conditions. nih.gov

Acetylalkannin and its enantiomer, acetylshikonin, are known for their antimicrobial properties. nih.gov In terms of antioxidant activity, acetylshikonin was found to be more potent than shikonin and deoxyshikonin but less potent than the parent naphthazarin structure. researchgate.net

CompoundBiological ActivityResearch Finding
Deoxyalkannin/Deoxyshikonin Wound HealingPromotes cellular migration and angiogenesis through the MAPK signaling pathway. nih.gov
Anti-adipogenicShows variable effects on lipid accumulation in pre-adipocytes. nih.gov
Acetylalkannin/Acetylshikonin AntimicrobialPossesses activity against various microbes. nih.gov
AntioxidantMore potent than shikonin but less potent than naphthazarin. researchgate.net

Alkannin Beta-acetoxyisovalerate (AAN-II)

Alkannin beta-acetoxyisovalerate is another ester derivative of alkannin. While specific, detailed comparative studies on its biological activities are less common in the literature compared to other derivatives, its structural similarity to other esterified alkannins suggests it would share some of their general properties.

Esterification of the side-chain hydroxyl group, as seen in this molecule, has been shown to influence the biological activity of alkannin derivatives. researchgate.net For instance, ester derivatives have been found to be less toxic to certain cell lines compared to the parent compounds. nih.gov An ointment containing a mixture of alkannin esters, which would include compounds like beta-acetoxyisovalerate, has been clinically tested and used for treating ulcers, highlighting the therapeutic potential of this class of derivatives. aua.gr

CompoundBiological ActivityResearch Finding
Alkannin Beta-acetoxyisovalerate Wound Healing (inferred)As part of a mixture of alkannin esters, it has been used in preparations for treating ulcers. aua.gr
Cytotoxicity (inferred)Esterification may lead to lower cytotoxicity compared to non-esterified alkannin. nih.gov

Other Alkannin/Shikonin Esters and Analogs

The biological activity of alkannin and shikonin, a pair of naturally occurring enantiomeric naphthoquinones, can be significantly modulated by modifications to their chemical structure, particularly through the esterification of the side-chain hydroxyl group. mdpi.comnih.gov These derivatives, found in the roots of various Boraginaceae family plants, have been the subject of extensive investigation to understand how changes in the ester moiety influence their therapeutic properties. nih.govnih.gov

Research into the structure-activity relationships (SAR) of these compounds has revealed that the naphthoquinone scaffold with its hydroxyl groups is generally considered essential for pharmacological activity. mdpi.com The side chain, however, plays a crucial role in modifying the potency and nature of this activity. mdpi.com Studies comparing the parent molecules, alkannin and shikonin, with their ester derivatives have shown that esterification can lead to a decrease in cytotoxicity. For instance, in a study on 3T3-L1 pre-adipocytes, ester derivatives of alkannin/shikonin (A/S) demonstrated higher IC₅₀ values, indicating they were less toxic to the cells than the parent compounds. nih.gov

The nature of the ester group is a key determinant of biological effect. For example, in terms of nematocidal activity against Caenorhabditis elegans, β,β-dimethyl-acryl-shikonin and isovaleryl-shikonin were found to be particularly potent. nih.gov Similarly, the antioxidant capacity of these derivatives is highly dependent on their structure. A SAR study on radical scavenging activity indicated that the presence of the hydroxyl group on the side chain at the C-1' position positively influenced antioxidant capacity. mdpi.com Esterification of this group in derivatives like acetyl-shikonin, isovaleryl-shikonin, and β,β-dimethylacryl-shikonin was found to be a critical factor for their activity. mdpi.com However, the parent compound, naphthazarin (which lacks the side chain), showed the highest antioxidant activity in one study, suggesting that steric hindrance from the bulky side chains of some derivatives might limit their access to radical sites. researchgate.net

Beyond simple esters, other analogs have been synthesized and evaluated. The creation of dimers and oligomers of alkannin/shikonin, which can occur during hydrolysis of their esters, represents another class of analogs with potentially different biological profiles. researchgate.net The synthesis of novel derivatives, such as those with a cyclopropane (B1198618) moiety, has also been explored to develop compounds with enhanced or more specific activities, for instance, against various melanoma cell lines. frontiersin.org These studies collectively underscore that the side chain of the alkannin/shikonin molecule is a highly tunable feature that allows for the fine-tuning of its biological effects.

Table 1: Investigated Alkannin/Shikonin Esters and Analogs and Their Reported Activities

Compound/Analog Reported Biological Activity/Finding
Isovaleryl-shikonin Identified as a potent nematocidal agent. nih.gov
β,β-Dimethyl-acryl-shikonin Showed the most pronounced nematocidal activity in one study. nih.gov
Acetyl-shikonin Esterification is critical for its radical scavenging activity. mdpi.com
Deoxy-shikonin Less potent radical scavenger compared to alkannin and shikonin. mdpi.com
Naphthazarin Found to be a more potent radical scavenger than its derivatives with side chains. mdpi.com
Alkannin/Shikonin Dimers Formation of oligomers observed, representing a class of analogs. researchgate.net
Cyclopropylacetylshikonin Synthesized novel derivative with activity against melanoma cells. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comnih.gov For alkannin, shikonin, and their derivatives, QSAR models help to predict the bioactivity of novel compounds and provide insights into the structural features essential for their therapeutic effects. nih.gov

Correlation of Activity with Electronic Distribution

The electronic properties of the alkannin/shikonin molecule are fundamental to its biological activity. The naphthazarin core, a 1,4-naphthoquinone (B94277) structure, is an electron-deficient system that can participate in crucial biological redox cycling and interactions with biomolecules. QSAR and related computational studies focus on how the distribution of electrons, described by various molecular descriptors, correlates with activity.

Theoretical studies on naphthazarin, the parent structure of alkannin, have highlighted the importance of the molecular electrostatic potential (MEP). The MEP provides a three-dimensional map of the electronic charge distribution and is crucial for the molecule's recognition and interaction with biological receptors. nih.gov Key factors identified include the depth and location of negative potential around the quinonoid and hydroxyl oxygens. nih.gov A two-dimensional QSAR study of other 1,4-naphthoquinone derivatives identified the partial atomic charge at specific carbon atoms of the quinone ring as a significant descriptor for predicting cytotoxic activity. researchgate.net This indicates that even subtle changes in the electronic environment of the core structure can have a substantial impact on bioactivity. The presence of the hydroxyl groups and the side chain in alkannin derivatives further modifies this electronic landscape, influencing how the molecule docks with target proteins or intercalates with DNA. nih.gov

Role of Substituent Properties (e.g., Hydrophilic Groups, Electron-Donor Groups)

The substituents on the naphthazarin core, particularly the ester group on the aliphatic side chain of compounds like this compound, play a defining role in modulating activity. QSAR models analyze the physicochemical properties of these substituents to predict their influence.

The properties of the ester group, such as its size, lipophilicity, and the presence of additional functional groups (like the hydroxyl group in beta-hydroxyisovalerate), are critical. Hydrophilicity is a key parameter. While the naphthoquinone core is lipophilic, the introduction of hydrophilic groups, such as the hydroxyl groups on the ring and potentially on the ester side chain, can affect the molecule's solubility, membrane permeability, and interaction with specific targets. For example, the hydroxyl group at C-1' of the side chain is noted to positively influence antioxidant capacity. mdpi.com

The steric properties of the substituent group are also a major factor. The antioxidant activity of shikonin derivatives has been reported to be highly influenced by the steric hindrance of the side chain, which can affect the accessibility of the core naphthazarin structure to its target. researchgate.net Electron-donating or electron-withdrawing properties of the substituents can alter the electronic distribution of the entire molecule, thereby affecting its redox potential and interaction with biological targets. While specific QSAR models detailing the precise contribution of electron-donating groups for a wide range of alkannin esters are not broadly published, the principles of QSAR suggest that such properties would be critical predictors of activity. mdpi.com For instance, a QSAR study on sulfur-containing shikonin oxime derivatives was proposed to understand how structural modifications influence cytotoxicity against various cancer cell lines, underscoring the importance of substituent effects in designing new, potent analogs. nih.gov

Preclinical Pharmacological Research in in Vitro and in Vivo Models

Antimicrobial Activity Studies

The antimicrobial potential of Alkannin-β-hydroxyisovalerate and related compounds has been a subject of investigation, with studies focusing on its efficacy against both bacteria and fungi.

Research has highlighted the significant antibacterial activity of alkannin (B1664780) derivatives against challenging multi-resistant pathogens. One study focused on butyryl alkannin, a related compound isolated from the n-hexane root extract of Arnebia euchroma, against various vancomycin-resistant Enterococcus (VRE) isolates of Enterococcus faecalis responsible for urinary tract infections. nih.gov The findings demonstrated that butyryl alkannin exhibited notable antibacterial efficacy against these multidrug-resistant pathogens, with minimum inhibitory concentration (MIC) values ranging from 3.13 to 6.26 μg/ml. nih.gov This study underscores the potential of alkannin compounds as effective antibacterial agents against VRE isolates of E. faecalis, surpassing the efficacy of the standard antibiotic vancomycin (B549263) in this context. nih.gov

**Table 1: Antibacterial Activity of Butyryl Alkannin against Vancomycin-Resistant *Enterococcus faecalis***

Compound Pathogen MIC Range (μg/ml) Source
Butyryl Alkannin Vancomycin-Resistant Enterococcus faecalis 3.13 - 6.26 nih.gov

The search for novel antifungal agents has led to the exploration of various natural and synthetic compounds. While specific studies on the antifungal efficacy of Alkannin-β-hydroxyisovalerate are limited in the provided results, the broader context of antifungal research indicates a pressing need for new therapeutic options. nih.gov Fungal infections are on the rise, particularly in immunocompromised individuals, and current treatments are often only partially effective and can lead to complications. nih.gov Research into novel compounds, such as a series of synthesized β-amino acids, has shown promise against Candida albicans, highlighting the ongoing efforts to identify new antifungal candidates. nih.gov The primary target for many antifungal drugs is ergosterol, a key component of fungal cell membranes. nih.gov

Antiviral Activity Investigations

The antiviral properties of natural compounds are a significant area of research, with a focus on viruses like Herpes Simplex Virus Type-1 (HSV-1).

Herpes Simplex Virus Type-1 (HSV-1) is a widespread pathogen that can cause a range of conditions from cold sores to more severe infections. frontiersin.org The development of new anti-HSV-1 agents is crucial due to the emergence of drug resistance. frontiersin.org Research has shown that various natural and modified compounds exhibit anti-HSV-1 activity. For instance, 3-Hydroxyphthaloyl β-lactoglobulin (3HP-β-LG) has demonstrated the ability to inhibit HSV-1 in vitro by binding to the virions. nih.gov The replication of HSV-1 involves a high degree of homologous recombination, a process that can be targeted by antiviral agents. nih.gov While direct studies on Alkannin-β-hydroxyisovalerate's effect on HSV-1 were not detailed in the provided search results, the exploration of natural compounds remains a promising avenue for discovering new antiviral therapies. frontiersin.org

Anticancer Research in Cell Line Models

Alkannin and its derivatives have shown considerable promise in anticancer research, with studies demonstrating their ability to inhibit cancer cell growth and induce programmed cell death.

Alkannin has been found to induce cytotoxic autophagy and apoptosis in a variety of cancer cell types in a dose-dependent manner. nih.gov This process is linked to an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of specific signaling pathways. nih.gov

In the context of endometrial and ovarian cancers, a related compound, β-hydroxyisovalerylshikonin (β-HIVS), has demonstrated significant anti-growth activity. nih.gov Studies on three endometrial and two ovarian cancer cell lines revealed their sensitivity to the growth-inhibitory effects of β-HIVS. nih.gov This compound was found to decrease the proportion of cells in the S phase of the cell cycle while increasing the proportion in the G0/G1 phases. nih.gov Furthermore, β-HIVS was shown to induce apoptosis, confirmed by the externalization of phosphatidylserine (B164497) and the loss of mitochondrial transmembrane potential. nih.gov Notably, normal endometrial epithelial cells remained viable at concentrations of β-HIVS that were inhibitory to cancer cells, suggesting a degree of selectivity. nih.gov

Alkannin has also been investigated for its effects on esophageal squamous cell carcinoma (ESCC). Research has shown that alkannin suppresses cell proliferation, migration, and invasion while inducing apoptosis in ESCC cells. nih.gov The underlying mechanism appears to involve the targeting of Glycogen Synthase Kinase 3β (GSK3β), leading to G2/M-phase cell cycle arrest. nih.gov

Table 2: Anticancer Effects of Alkannin and Related Compounds

Compound Cancer Cell Type(s) Observed Effects Source
Alkannin Various cancer cells Induces cytotoxic autophagy and apoptosis nih.gov
β-hydroxyisovalerylshikonin (β-HIVS) Endometrial and Ovarian Cancer Inhibits growth, induces G0/G1 cell cycle arrest, induces apoptosis nih.gov
Alkannin Esophageal Squamous Cell Carcinoma (ESCC) Suppresses proliferation, migration, and invasion; induces apoptosis and G2/M phase arrest nih.gov

Impact on Cell Migration and Invasion

While direct studies on Alkannin-beta-hydroxyisovalerate are limited, research on its enantiomer, β-hydroxyisovalerylshikonin (β-HIVS), provides significant insights into its potential to inhibit cancer cell motility. In vitro studies on pancreatic cancer (PC) cells have demonstrated that β-HIVS effectively curtails both cell migration and invasion in a dose-dependent manner. nih.gov

Transwell migration assays revealed a significant decrease in the number of migrated pancreatic cancer cells upon treatment with increasing concentrations of β-HIVS. nih.gov Similarly, invasion assays showed a marked reduction in the ability of cancer cells to invade through a basement membrane matrix. nih.gov Further evidence from scratch-wound healing assays corroborated these findings, showing that β-HIVS inhibited the closure of the wound by migrating cells. nih.gov These experiments collectively indicate that the compound possesses a strong ability to inhibit the migratory and invasive capabilities of cancer cells. nih.gov

Table 1: Effect of β-hydroxyisovalerylshikonin (β-HIVS) on Pancreatic Cancer Cell Migration and Invasion In Vitro nih.gov
Assay TypeObservationSignificance
Transwell Migration AssayFewer cells migrated with increasing β-HIVS concentration.P < 0.01, P < 0.001
Transwell Invasion AssayMarkedly fewer cells invaded with increasing β-HIVS concentration.Data available in source
Scratch-Wound Healing AssayInhibited migration and wound closure in a dose-dependent manner.Data available in source

Synergistic Effects with Established Chemotherapeutics (e.g., Cisplatin (B142131), Transplatin)

The enantiomer, β-hydroxyisovalerylshikonin (β-HIVS), has been shown to work synergistically with platinum-based chemotherapy drugs, enhancing their anti-cancer effects.

A study on human epidermoid carcinoma A431 cells found a strong synergistic inhibitory effect when β-HIVS was combined with transplatin. nih.gov At concentrations where each compound individually had minimal effect, their combination significantly suppressed cancer cell growth. nih.gov This synergistic action was linked to a potent combined inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov

Similarly, a synergistic growth-inhibitory and apoptosis-inducing effect was observed when β-HIVS was used with cisplatin on human small-cell lung carcinoma DMS114 cells. nih.gov The combination proved much more effective than either agent alone. nih.gov This enhanced effect was also associated with the inhibition of a tyrosine kinase-dependent pathway, suggesting a shared mechanism for its synergy with platinum-based drugs. nih.gov

Table 2: Synergistic Effects of β-hydroxyisovalerylshikonin (β-HIVS) with Chemotherapeutics
ChemotherapeuticCell LineObserved EffectProposed MechanismCitation
TransplatinHuman Epidermoid Carcinoma (A431)Strong synergistic inhibition of cell growth.Strong combined inhibition of EGFR tyrosine kinase activity. nih.gov
CisplatinHuman Small-Cell Lung Carcinoma (DMS114)Synergistic growth inhibition and induction of apoptosis.Inhibition of a tyrosine kinase-dependent pathway. nih.gov

Anti-inflammatory Response Analysis in Cellular Models (e.g., BV2 Microglia)

Research into the anti-inflammatory properties of β-hydroxyisovalerylshikonin (β-HIVS) has been conducted using BV2 microglial cells, which are instrumental in the central nervous system's inflammatory response. In these models, β-HIVS demonstrated significant anti-inflammatory activity. nih.gov

The compound was found to inhibit the secretion of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated BV2 cells. nih.gov This was achieved by downregulating the expression of their respective regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistically, β-HIVS was shown to suppress the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation, by preventing the degradation of its inhibitor, IκBα, and inhibiting the nuclear translocation of NF-κB subunits. nih.gov Furthermore, the anti-inflammatory effect was also linked to the activation of the Nrf2/HO-1 pathway, which has protective functions against oxidative stress and inflammation. nih.gov

Wound Healing Process Modulation in Preclinical Animal Models

While direct preclinical animal studies on this compound for wound healing are not available, research on a structurally related compound, β-acetoxyisovaleryl alkannin (AAN-II), provides valuable insights into the potential mechanisms by which alkannin esters may promote tissue repair. A study using a rabbit model of pressure-induced venous ulcers demonstrated that AAN-II facilitates healing through a multi-faceted approach involving inflammation control, cell proliferation, and the stimulation of blood vessel formation.

In the rabbit model, treatment with AAN-II was shown to suppress the development of inflammation at the ulcer site. Histological analysis confirmed a reduction in inflammatory cell infiltration in the treated wounds compared to controls. This was further supported by molecular analysis showing a decrease in the levels of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, indicating that the compound helps to resolve the inflammatory phase, which is a critical step for healing to progress.

A key phase in wound healing is the proliferation of fibroblasts, which are responsible for depositing the new extracellular matrix. The study showed that AAN-II treatment significantly increased the number of fibroblasts in the healing ulcer tissue. In vitro experiments using cultured rabbit skin fibroblasts confirmed this finding, as a cell viability assay demonstrated that AAN-II directly promoted fibroblast proliferation.

The formation of new blood vessels, or angiogenesis, is essential for providing nutrients to the healing tissue. The research found that AAN-II treatment led to an increase in the secretion of several crucial proangiogenic factors from fibroblasts. These included Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Transforming Growth Factor-beta (TGF-β), and Platelet-Derived Growth Factor (PDGF). The enhanced secretion of these factors suggests that the compound actively promotes the development of a new vascular network to support tissue regeneration.

Synergistic Effects with Growth Factors (e.g., TGF-β)

Preclinical research has highlighted the potential of Alkannin derivatives, specifically β-acetoxyisovaleryl alkannin (AAN-II), to work in concert with crucial growth factors like Transforming Growth Factor-beta (TGF-β) to enhance tissue repair processes. In vivo studies, particularly in wound healing models, have demonstrated that the combination of AAN-II and TGF-β can lead to significantly better outcomes than when either agent is used alone. This synergistic relationship is largely attributed to the modulation of key cellular and molecular pathways involved in healing.

Detailed Research Findings

A study utilizing a rabbit model of pressure-induced venous ulcers investigated the combined therapeutic effects of AAN-II and TGF-β. nih.gov The findings from this research provided clear evidence of a synergistic interaction that promotes ulcer healing. The combination treatment was observed to significantly enhance the proliferation of fibroblasts, a critical cell type in wound repair responsible for producing the extracellular matrix.

Pathohistochemical analysis of the ulcer tissues revealed that the concurrent administration of AAN-II and TGF-β led to a more pronounced reduction in the ulcer area and a higher percentage of ulcer healing compared to the effects of either AAN-II or TGF-β administered individually. nih.gov This suggests that AAN-II may amplify the regenerative signals initiated by TGF-β.

The underlying mechanism for this synergy appears to be linked to the enhancement of the TGF-β1-Smad3 signaling pathway. nih.gov AAN-II was found to facilitate the activation of this pathway, which is instrumental in skin ulcer healing. Furthermore, the treatment with AAN-II was associated with the suppression of inflammation and the promotion of proangiogenic factor secretion by fibroblasts. nih.gov

The synergistic effects observed in the rabbit model are summarized in the table below, illustrating the enhanced therapeutic outcomes of the combination therapy.

Interactive Data Table: Synergistic Effects of AAN-II and TGF-β on Ulcer Healing

Treatment GroupKey FindingsReference
AAN-II AlonePromoted fibroblast proliferation and suppressed inflammation. nih.gov
TGF-β AloneInduced a moderate level of ulcer healing and fibroblast proliferation. nih.gov
AAN-II + TGF-β Significantly enhanced fibroblast proliferation, significantly reduced ulcer area, and increased the percentage of ulcer healing compared to individual treatments. nih.gov

This preclinical evidence underscores the therapeutic potential of combining this compound or its derivatives with growth factors like TGF-β to create a more robust and effective approach to promoting tissue regeneration and wound healing. nih.gov

Emerging Research Frontiers and Future Directions

Unraveling the Full Spectrum of Molecular Mechanisms

While research into the precise molecular pathways of Alkannin-beta-hydroxyisovalerate is still developing, studies on its close structural relatives, such as β-hydroxyisovaleryl shikonin (B1681659), provide significant insights. These investigations suggest that the compound's effects are likely mediated through multiple signaling pathways. For instance, β-hydroxyisovaleryl shikonin has been shown to inhibit the proliferation of tumor cells by retarding PI3K activity and downregulating the AKT/mTOR signaling pathway. nih.gov This pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Furthermore, the broader family of alkannin (B1664780) and shikonin derivatives is known to interact with other key cellular targets. The Mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular migration and angiogenesis, is another potential target. nih.gov Deoxyshikonin (B1670263), a related compound, has been observed to increase the phosphorylation of p38 and ERK1/2, key components of the MAPK pathway, thereby promoting cell migration and proliferation in the context of wound healing. nih.gov

Recent in silico and in vitro evaluations of alkannin have also identified its potential to inhibit protein-tyrosine phosphatase 1B (PTP1B) and aldose reductase (AR), two enzymes implicated in type 2 diabetes. nih.gov Alkannin demonstrated mixed-type inhibition of both enzymes and enhanced glucose uptake in insulin-resistant cells by suppressing PTP1B. nih.gov Given the structural similarities, it is plausible that this compound shares these inhibitory activities, opening a new avenue for research into its metabolic effects.

Exploring Potential Applications Beyond Current Research Scope

The established anti-inflammatory, antioxidant, and antimicrobial properties of alkannin derivatives provide a foundation for their use, but emerging research points to more specific and potent applications. nih.gov

Anticancer Activity: Beyond general cytotoxicity, specific alkannin esters are being investigated for their effects on particular cancer types. Studies have shown that alkannin and its derivatives can induce apoptosis in colorectal cancer cells and inhibit the growth and invasion of oral squamous carcinoma cells. taylorandfrancis.comnih.gov Alkannin has been found to arrest the cell cycle at the G1 phase in human colon cancer cell lines HCT-116 and SW-480. nih.gov The potential for this compound to act on specific cancer cell lines with high efficacy is a significant area for future research.

Metabolic Diseases: The discovery of alkannin's ability to inhibit PTP1B and AR suggests a role in managing type 2 diabetes and its complications. nih.gov By improving insulin (B600854) sensitivity and potentially mitigating issues like nephropathy and retinopathy through AR inhibition, this compound could be developed into a therapeutic agent for metabolic disorders. nih.gov

Expanded Anti-inflammatory Roles: The anti-inflammatory actions of naphthoquinones are being explored in the context of specific inflammatory diseases. Research on other 1,4-naphthoquinones has shown they can act as antagonists for the P2X7 purinergic receptor, a key player in inflammation, thereby inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comnih.gov This suggests that this compound could be a candidate for developing targeted non-steroidal anti-inflammatory drugs (NSAIDs).

Development of Novel Analogs with Enhanced Efficacy or Selectivity

To improve upon the natural properties of this compound, researchers are exploring the synthesis of novel analogs. The goal is to create derivatives with enhanced biological activity, better selectivity for specific molecular targets, or improved pharmacokinetic profiles.

One approach involves modifying the side chain of the alkannin structure. For example, the synthesis of novel alkannin and shikonin oxime derivatives has been shown to yield compounds with potent antitumor activities. medchemexpress.com Another study focused on creating a series of 36 naphthoquinone derivatives and evaluating their anti-proliferative activity against colorectal cancer cells, with some analogs demonstrating high potency. researchgate.net These studies highlight the potential to fine-tune the molecule's properties by altering its chemical structure. The development of ester derivatives, in particular, has been explored to enhance oral absorption, a common challenge with carboxyl-containing compounds. nih.gov

Advanced Biotechnological Production Optimization

The natural production of this compound from the roots of plants in the Boraginaceae family, such as Alkanna tinctoria, is often limited by low yields and variability. nih.gov To overcome these limitations, advanced biotechnological methods are being developed.

Plant Cell Culture: Plant cell culture technologies offer a sustainable and controlled environment for producing secondary metabolites. nih.gov Hairy root cultures of A. tinctoria have shown promise for increasing the production of alkannin and its derivatives. nih.gov These cultures can be grown in large-scale bioreactors, allowing for consistent and year-round production, independent of climate and soil conditions. nih.gov

Metabolic Engineering: Metabolic engineering provides a powerful tool to boost the production of desired compounds. nih.gov This can involve overexpressing key enzymes in the biosynthetic pathway, reducing the activity of competing metabolic pathways, or introducing precursor-feeding strategies. nih.govyoutube.com For terpenoids, a class of compounds that includes the precursors to alkannins, metabolic engineering has been successfully applied in both plant and microbial systems. mdpi.com

Elicitation and Co-culture: The production of alkannins can be stimulated through elicitation, where stressors or signaling molecules like jasmonates are introduced to the culture to trigger defense responses and secondary metabolite production. nih.gov Furthermore, co-culturing plant cells with specific microorganisms has been shown to enhance the yield of alkannin derivatives. For instance, inoculating A. tinctoria hairy roots with certain bacterial strains has resulted in significantly higher production. nih.gov

Integrated Omics Approaches for Comprehensive Understanding (e.g., Microbiome-Metabolome Linkage)

To gain a holistic view of how this compound is produced and how it functions, researchers are turning to integrated omics approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture.

A key area of this research is the link between the plant's metabolome and its associated microbiome. A study on Alkanna tinctoria revealed that the composition of the root microbiome is correlated with the production of alkannin derivatives. asm.org Specific bacterial and fungal taxa were found to be positively associated with higher concentrations of these compounds. asm.orgresearchgate.net This suggests that the microorganisms living in and around the plant roots can influence its secondary metabolism. nih.gov

Untargeted metabolomics using techniques like ultrahigh-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) is being employed to create detailed profiles of the metabolites present in A. tinctoria roots at different developmental stages. nih.gov By integrating this data with microbiome analysis, researchers can identify key microbial players and metabolic pathways involved in the biosynthesis of this compound. This understanding can then be leveraged to optimize biotechnological production systems.

Refined Structure-Activity Relationship Studies for Targeted Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs relates to their biological activity. This knowledge is essential for the rational design of new derivatives with improved properties.

Computational approaches, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are being used to correlate the structural features of naphthoquinone derivatives with their anti-proliferative activity. researchgate.net These models can help predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective drug candidates.

Studies on a range of alkannin/shikonin derivatives have indicated that the hydroxyl group on the side chain positively influences their radical scavenging properties. researchgate.net The naphthoquinone core is also essential for this antioxidant activity. researchgate.net Conversely, increasing the complexity and lipophilicity of the fatty acid ester group can sometimes lead to a slight decrease in antimicrobial activity, possibly due to steric hindrance. researchgate.net These findings provide valuable clues for modifying the structure of this compound to enhance specific biological effects while potentially reducing others.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying beta-Hydroxyisovaleric acid in biological samples?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their sensitivity and specificity. Key validation parameters include limit of detection (LOD: ~0.1 µM), limit of quantification (LOQ: ~0.5 µM), and recovery rates (85–110%) in plasma or urine matrices . Protocols should align with HMDB guidelines (HMDB0000754), which emphasize calibration curves using deuterated internal standards and quality control samples . Cross-contamination avoidance (e.g., tip changes between samples) and proper dilution of high-concentration samples are critical, as noted in ELISA kit protocols .

Q. How is beta-Hydroxyisovaleric acid classified in biochemical databases, and what implications does this have for metabolic pathway analysis?

  • Classification : It is categorized as a hydroxy fatty acid (FooDB ID: FDB022225) under "Lipids and lipid-like molecules" in PubChem (CID: 69362) . This classification links it to branched-chain amino acid (BCAA) metabolism, particularly leucine degradation. Researchers should cross-reference its ChEBI ID (37084) and HMDB entry for pathway mapping tools like KEGG or MetaCyc to identify associated enzymes (e.g., 3-hydroxyisobutyrate dehydrogenase) and cofactors .

Advanced Research Questions

Q. What experimental design considerations are critical when studying beta-Hydroxyisovaleric acid's association with metabolic disorders?

  • Key Factors :

  • Cohort Stratification : Use population-specific intake assessments (e.g., dietary vs. supplemental sources) and adjust for variables like age, BMI, and renal function, as correlations vary across cohorts (e.g., geometric mean intake: 12.3 µmol/day in European populations vs. 8.7 µmol/day in Asian cohorts) .
  • Longitudinal Sampling : Collect timed biospecimens (fasting vs. postprandial) to account for diurnal fluctuations. Analytical methods must specify biospecimen handling (e.g., plasma EDTA stabilization) and storage conditions (−80°C) to prevent degradation .
  • Reprodubility Protocols : Document methods per Beilstein Journal guidelines, including detailed sample preparation and instrument parameters (e.g., column type, ionization mode) to enable replication .

Q. How can researchers resolve contradictions in biomarker data for beta-Hydroxyisovaleric acid across studies?

  • Approach :

  • Meta-Analysis : Pool data from studies with harmonized intake definitions (e.g., "dietary intake" vs. "total exposure") and standardized units (µmol/day or µg/mL). For example, a 2024 meta-analysis identified inconsistent correlations (ranging from r = 0.15 to r = 0.42) with BCAA metabolites, attributed to variability in intake assessment tools .
  • Confounder Adjustment : Use multivariable regression to control for confounding factors (e.g., gut microbiota composition, medication use) that may alter urinary excretion rates. Evidence from HMDB shows microbiota associations (e.g., Clostridium spp.) modulate hydroxyisovalerate levels .
  • Transparent Reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines to disclose methodological limitations, such as batch effects in metabolomic profiling or incomplete dietary records .

Q. What strategies mitigate variability in beta-Hydroxyisovaleric acid measurements across laboratories?

  • Solutions :

  • Inter-Lab Calibration : Share reference materials (e.g., NIST-certified standards) and participate in proficiency testing programs. For example, inter-lab CVs for plasma measurements improved from 25% to <10% after adopting a unified GC-MS protocol .
  • Standardized Protocols : Implement step-by-step workflows for sample extraction (e.g., methanol precipitation) and derivatization (e.g., BSTFA + TMCS for GC-MS), as detailed in FooDB and HMDB entries .
  • Data Normalization : Use creatinine-adjusted urinary concentrations or internal standards (e.g., d3-beta-hydroxyisovalerate) to correct for matrix effects .

Methodological Guidance Table

Research ObjectiveRecommended ApproachKey References
Quantification in plasmaLC-MS with deuterated internal standards
Cohort stratificationAdjust for dietary intake, age, and renal function
Reproducibility testingDocument protocols per Beilstein Journal guidelines
Data contradiction resolutionMeta-analysis with harmonized variables

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.